![molecular formula C17H20Cl2N2O2 B145641 [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate CAS No. 131549-86-5](/img/structure/B145641.png)
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate, also known as BCIM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BCIM is a derivative of imidazole, a heterocyclic organic compound that has been widely used in the pharmaceutical industry. In
Mécanisme D'action
The mechanism of action of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the nitric oxide pathway, which leads to vasodilation and reduced blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the Nrf2 pathway, which leads to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor size. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its high potency and selectivity. [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. One direction is to investigate the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in combination with other drugs for cancer treatment. Another direction is to explore the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, the development of new synthesis methods for [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate with improved yield and solubility could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate involves the reaction of 2-chlorobenzyl chloride with butylamine to form 2-butylbenzyl chloride. This intermediate is then reacted with imidazole in the presence of potassium carbonate to form [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. The yield of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is around 60% using this method.
Applications De Recherche Scientifique
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been investigated for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have vasodilatory effects and reduce blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
131549-86-5 |
|---|---|
Nom du produit |
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate |
Formule moléculaire |
C17H20Cl2N2O2 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
[2-butyl-5-chloro-1-[(2-chlorophenyl)methyl]imidazol-4-yl]methyl acetate |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-3-4-9-16-20-15(11-23-12(2)22)17(19)21(16)10-13-7-5-6-8-14(13)18/h5-8H,3-4,9-11H2,1-2H3 |
Clé InChI |
WBFAHXKJEZSANA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
Autres numéros CAS |
131549-86-5 |
Synonymes |
(4-(2-n-butyl-5-chloro-1-(2-chlorobenzyl)imidazolyl)methyl) acetate 4-BCCIMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
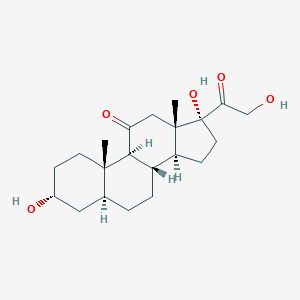
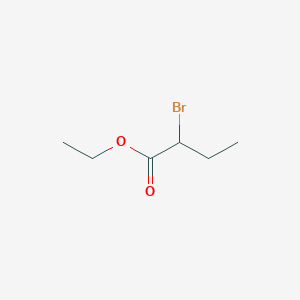
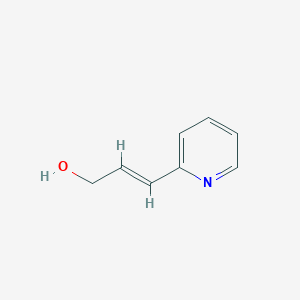

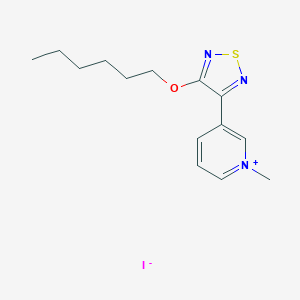
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
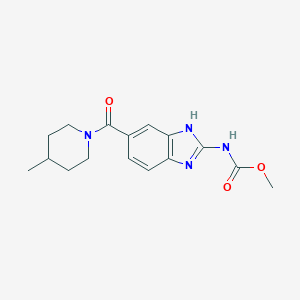
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
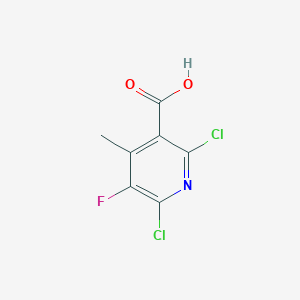
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)


